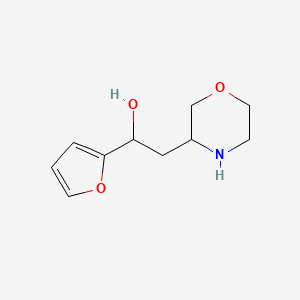

1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol

Description

Properties

IUPAC Name |

1-(furan-2-yl)-2-morpholin-3-ylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c12-9(10-2-1-4-14-10)6-8-7-13-5-3-11-8/h1-2,4,8-9,11-12H,3,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRQLBAKFRYJDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CC(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

Formation of the Morpholine Ring: Morpholine can be synthesized by the reaction of diethylene glycol with ammonia in the presence of a catalyst.

Linking the Rings: The furan and morpholine rings can be linked through a nucleophilic substitution reaction. This involves the reaction of a furan derivative with a morpholine derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The furan ring can be reduced to form a tetrahydrofuran ring.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include alkyl halides and acid chlorides.

Major Products

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of a tetrahydrofuran ring.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: It can be used in the synthesis of polymers and other materials with unique properties.

Biological Research: It can be used as a probe to study biological processes and interactions.

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and morpholine rings can engage in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity.

Comparison with Similar Compounds

Morpholine/Piperazine Derivatives

- 2-[1-(Furan-2-ylmethyl)piperazin-2-yl]ethan-1-ol (): This compound replaces the morpholine ring with a piperazine group. Piperazine derivatives are known for improved bioavailability compared to morpholine analogs due to their basic nitrogen atoms. Synthesis typically involves reductive amination or nucleophilic substitution, similar to methods used for morpholine-containing alcohols .

- 2-Morpholino-2-(pyridin-2-yl)-1-(3-(trifluoromethyl)phenyl)ethan-1-one (): A ketone precursor to β-amino alcohols, synthesized via column chromatography (EtOAc/hexanes). Reduction of such ketones using NaBH₄ or asymmetric hydrogenation could yield the alcohol form, highlighting a plausible synthetic route for the target compound .

Furan-Based β-Amino Alcohols

- (R)-1-(Benzofuran-2-yl)-2-(1H-imidazol-1-yl)ethan-1-ol ():

Exhibits antibacterial activity against S. aureus (MIC: 8–16 µg/mL) and antifungal activity against M. furfur (MIC: 4–8 µg/mL). The imidazole group enhances metal-binding capacity, whereas the morpholine in the target compound may improve solubility and metabolic stability . - 1-(Furan-2-yl)ethan-1-ol (–18):

A simpler analog lacking the morpholine group. Its NMR data (¹H: δ 7.42–1.51; ¹³C: δ 157.77–21.36) serve as a baseline for comparing electronic effects of additional substituents .

Spectroscopic and Physical Properties

The morpholine ring in the target compound would introduce distinct ¹H NMR signals near δ 3.5–4.0 (CH₂-N/O) and ¹³C shifts around 50–70 ppm, differentiating it from imidazole or triazole analogs .

Biological Activity

1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol is an organic compound that combines a furan ring and a morpholine structure, suggesting potential pharmacological applications due to its unique chemical properties. This article explores the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound's chemical formula is C₁₀H₁₅NO₃, characterized by the presence of both furan and morpholine rings. These functional groups are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing furan and morpholine rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of morpholine can inhibit the growth of various bacteria. The compound this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating notable antibacterial effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.020 mg/mL |

| Candida albicans | 0.050 mg/mL |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

The biological activity of this compound is believed to involve its interaction with specific enzymes and receptors. Molecular docking studies indicate that the compound may bind to active sites on bacterial enzymes, inhibiting their function. For example, enzyme inhibition assays have shown that it can effectively modulate enzyme activity related to bacterial metabolism .

Study on Antibacterial Properties

In a recent study published in MDPI, researchers synthesized several derivatives of morpholine and evaluated their antibacterial activity. Among these, this compound exhibited one of the lowest MIC values against Gram-positive and Gram-negative bacteria, indicating its potential as an effective antibacterial agent .

Anti-inflammatory Activity

Another aspect explored was the anti-inflammatory potential of this compound. In vitro tests demonstrated moderate anti-inflammatory effects in cellular models, although these were less pronounced compared to established anti-inflammatory drugs like ketorolac .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.